molecular formula C14H8Cl2O2 B184268 4,4'-Dichlorobenzil CAS No. 3457-46-3

4,4'-Dichlorobenzil

Cat. No.: B184268
CAS No.: 3457-46-3
M. Wt: 279.1 g/mol
InChI Key: XMAWUPHYEABFDR-UHFFFAOYSA-N
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Description

Significance and Context in Contemporary Chemical Sciences

In the landscape of modern chemical sciences, 4,4'-Dichlorobenzil is recognized as a versatile building block and intermediate. chemimpex.com Its significance stems from its application in the synthesis of a wide array of organic molecules, including heterocyclic compounds and polymers. chemimpex.com The presence of chlorine atoms on the phenyl rings influences the electronic properties of the dicarbonyl group, making it a subject of interest in mechanistic studies and the development of new synthetic methodologies. ias.ac.in

The compound's utility extends to its role as a photoinitiator in polymerization processes, where it can trigger chemical reactions upon exposure to light. chemimpex.com This property is particularly relevant in the development of advanced materials and coatings. chemimpex.com Furthermore, its structural relationship to other benzil (B1666583) derivatives allows for comparative studies to understand the effects of substituents on molecular properties and reactivity. ias.ac.in

Overview of Research Trajectories and Scholarly Contributions

Research involving this compound has followed several key trajectories. A significant portion of scholarly work has focused on its synthesis and its use as a precursor for more complex molecules. acs.orgarkat-usa.org For instance, it has been utilized in the preparation of substituted cyclopentadienones, which are valuable ligands in organometallic chemistry. acs.org

Another major research avenue has been the investigation of its chemical and physical properties, including its crystal structure and spectroscopic characteristics. ias.ac.invwr.comnih.gov These fundamental studies provide crucial data for understanding its behavior in different chemical environments. More recently, there has been growing interest in the potential applications of this compound and its derivatives in fields such as medicinal chemistry and materials science. chemimpex.cominnovareacademics.in For example, it has been used as a starting material for the synthesis of compounds with potential biological activity. ijaresm.com

Chemical and Physical Properties

This compound is a yellow crystalline powder with the chemical formula C₁₄H₈Cl₂O₂. chemimpex.comparchem.com Its molecular weight is approximately 279.12 g/mol . chemimpex.comchemicalbook.com

PropertyValueSource(s)
Molecular Formula C₁₄H₈Cl₂O₂ chemimpex.comchemicalbook.com
Molecular Weight 279.12 g/mol chemimpex.comchemicalbook.com
Appearance Yellow crystal powder chemimpex.comparchem.com
Melting Point 194-201 °C chemimpex.comparchem.com
Boiling Point 220 °C at 3 mmHg vwr.comchemicalbook.com
λmax 272 nm (in Ethanol) vwr.com
CAS Number 3457-46-3 chemimpex.comvwr.comparchem.comchemicalbook.com

The crystal structure of this compound has been a subject of study, providing insights into the arrangement of its atoms in the solid state. nih.gov Spectroscopic analyses, including ¹H and ¹³C NMR, have been used to characterize its structure. acs.org The ¹H NMR spectrum in CDCl₃ shows multiplets in the aromatic region, specifically between δ 7.94–7.90 ppm and 7.52–7.49 ppm. acs.org The ¹³C{¹H} NMR spectrum in the same solvent reveals peaks at δ 192.4, 141.8, 131.3, 131.1, and 129.5 ppm. acs.org

Synthesis and Reactions

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common approach involves the oxidation of the corresponding 4,4'-dichlorobenzoin. ias.ac.inarkat-usa.org One documented method utilizes air oxidation of 4,4'-dichlorobenzoin in the presence of alumina, which acts as a heterogeneous catalyst. arkat-usa.org This method is highlighted as an environmentally friendly and economical option. arkat-usa.org

Another synthetic route involves the reaction of 4-bromochlorobenzene with n-butyllithium to form an organolithium reagent, which then reacts with 1,4-dimethylpiperazine-2,3-dione (B1347186) (DMPD). acs.org This procedure, performed in anhydrous tetrahydrofuran (B95107) (THF) at low temperatures, yields this compound as yellow crystals. acs.org A different synthesis involves the treatment of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene with concentrated nitric acid. prepchem.com

Reactions Involving this compound

This compound participates in a variety of chemical reactions, making it a valuable intermediate in organic synthesis. It can undergo condensation reactions with various reagents to form heterocyclic compounds. For example, its reaction with thiosemicarbazide (B42300) in refluxing ethanol (B145695) leads to the formation of 5,6-bis(4-chlorophenyl)-3-(methylthio)-1,2,4-triazine after subsequent methylation. Similarly, it reacts with cyclohexylthiourea in the presence of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) to produce 5,5-bis(4-chlorophenyl)-2-iminoimidazolidin-4-one.

The compound is also used in the synthesis of cyclopentadienones. The reaction of this compound with 1,3-diphenylacetone (B89425) in the presence of potassium hydroxide in ethanol yields 3,4-bis(4-chlorophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one. acs.org Furthermore, it has been used in the preparation of phosphorus-containing heterocyclic compounds. oup.com

Applications in Research

The applications of this compound in academic research are diverse, spanning several areas of chemistry.

Use as a Chemical Intermediate

A primary application of this compound is its role as a chemical intermediate in the synthesis of various organic compounds. chemimpex.com It serves as a starting material for the creation of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis. chemimpex.com

Role in Materials Science

In materials science, this compound is employed in the production of polymers. chemimpex.com It can also function as a photoinitiator in UV-curable coatings, which are used to create durable and high-performance finishes. chemimpex.com The compound has been used to synthesize nickel bis(dithiolene) complexes, which are of interest for their electronic properties. iucr.org

Applications in Photochemistry

This compound is utilized in photochemical studies to investigate reaction mechanisms and the behavior of light-activated compounds. chemimpex.com Research has explored the properties of its triplet state, hydrogen adduct radicals, and radical anions using techniques like laser flash photolysis. ias.ac.in These studies contribute to a fundamental understanding of photochemical processes. ias.ac.in

Other Research Applications

The compound has also found application in other specialized areas of research. For instance, it has been used in the synthesis of furopyranones with potential biological activity. In analytical chemistry, it has been identified as a component in technical-grade pesticides. sci-hub.se Furthermore, it has been used in the synthesis of Schiff base ligands and their transition metal complexes to study their biochemical activity. ijaresm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(4-chlorophenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAWUPHYEABFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063038
Record name 4,4'-Dichlorobenzil
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Molecular Weight

279.1 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3457-46-3
Record name 4,4′-Dichlorobenzil
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Record name 1,2-Ethanedione, 1,2-bis(4-chlorophenyl)-
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Record name 4,4'-Dichlorobenzil
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Record name 1,2-Ethanedione, 1,2-bis(4-chlorophenyl)-
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Record name 4,4'-Dichlorobenzil
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Record name Bis(4-chlorophenyl)ethanedione
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Synthetic Methodologies and Precursor Pathways for 4,4 Dichlorobenzil

Classical and Contemporary Synthetic Routes

The synthesis of 4,4'-Dichlorobenzil is predominantly achieved through well-documented classical routes that have been refined over time, alongside more modern approaches leveraging specific catalytic systems.

Benzoin (B196080) Condensation and Subsequent Oxidative Approaches

A primary and historically significant route to this compound involves a two-step process commencing with the benzoin condensation of a suitable precursor, followed by an oxidation step.

The process begins with the benzoin condensation of p-chlorobenzaldehyde. osu.edu This reaction, which involves the coupling of two aldehyde molecules, yields the α-hydroxy ketone intermediate, 4,4'-dichlorobenzoin. osu.edu The condensation can be catalyzed by various agents, with cyanide ions being a classic choice. wikipedia.org However, due to the toxicity of cyanide, alternative catalysts have been explored. For instance, N,N-dimethylbenzimidazolium iodide in the presence of sodium hydroxide (B78521) has been used to facilitate this condensation. scienceasia.orgresearchgate.netresearchgate.net

Once 4,4'-dichlorobenzoin is formed, it is oxidized to the target α-dicarbonyl compound, this compound. A variety of oxidizing agents and systems have been successfully employed for this transformation. Classical methods have utilized reagents like nitric acid in acetic acid or copper sulfate. osu.edu More contemporary methods include air oxidation catalyzed by neutral alumina, which has been shown to produce this compound in good yields ranging from 55% to 85%. arkat-usa.org The reactivity in this oxidation step is influenced by the electronic nature of the substituents; the electron-withdrawing chlorine atoms in 4,4'-dichlorobenzoin facilitate a faster oxidation compared to electron-donating groups. arkat-usa.org

The table below summarizes various oxidative conditions reported for the conversion of 4,4'-dichlorobenzoin to this compound.

Table 1: Selected Oxidative Methods for this compound Synthesis

Oxidizing Agent/System Solvent/Conditions Yield Reference
Nitric Acid Acetic Acid Not specified osu.edu
Copper Sulfate Not specified Not specified
Air / Neutral Alumina Heterogeneous 55-85% arkat-usa.org

Organometallic Reagent-Mediated Synthetic Strategies

Organometallic chemistry offers a distinct pathway for the synthesis of this compound, diverging from the classical condensation-oxidation sequence. mt.comvapourtec.com One documented strategy involves the use of an organolithium reagent derived from a halogenated benzene (B151609) precursor. acs.org

In a specific example, 4-bromochlorobenzene is treated with n-butyllithium at a low temperature (-78 °C) in anhydrous tetrahydrofuran (B95107) (THF) to generate a lithiated intermediate. acs.org This highly reactive organometallic species is then reacted with N,N-dimethyl-2-phenylacetamide (DMPD). Following an aqueous workup with hydrochloric acid, this method affords this compound in high yield (87%). acs.org This approach builds the central ethanedione bridge by coupling the organometallic reagent with an appropriate electrophilic synthon.

Exploration of Novel and High-Efficiency Synthesis Protocols

Research into the synthesis of 1,2-diketones has led to the development of novel protocols that offer alternatives to traditional methods. One such high-efficiency, metal-free approach has been applied to the synthesis of this compound.

This method involves the conversion of the internal alkyne, 1-chloro-4-[2-(4-chlorophenyl)ethynyl]benzene. molaid.com The reaction utilizes a combination of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a sacrificial hydrogen donor and dimethyl sulfoxide (B87167) (DMSO) as a dihydroxylating agent. molaid.com This protocol successfully transforms the alkyne into the corresponding 1,2-diketone, yielding this compound with an 85% yield after 20 hours. molaid.com This strategy is notable for avoiding the use of metal catalysts and high-valent iodine reagents. molaid.com

Sustainable and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing synthetic strategies. nih.govacs.org In the context of this compound synthesis, these considerations have been primarily applied to the classical benzoin condensation route.

Another approach employs ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]), as a recyclable reaction medium for the N-heterocyclic carbene-catalyzed benzoin condensation. scienceasia.orgresearchgate.net Such methods align with the green chemistry goal of using safer solvents and auxiliary substances. acs.org Furthermore, the use of air as the oxidant in the conversion of the benzoin to the benzil (B1666583), catalyzed by a reusable solid like alumina, represents a move towards more atom-economical and less hazardous oxidative processes. arkat-usa.org

Mechanistic Investigations of 4,4 Dichlorobenzil Transformations

Detailed Analysis of Electron Transfer Processes Involving 4,4'-Dichlorobenzil

Electron transfer processes are fundamental to many chemical reactions involving this compound. These processes can be initiated through electrochemical means or photochemical excitation, leading to the formation of reactive intermediates.

The electrochemical reduction of this compound can proceed in a stepwise manner, forming radical anions and dianions. uni-regensburg.de The stability and reactivity of these species are influenced by the molecular structure and the reaction medium. uni-regensburg.denumberanalytics.com In some cases, a single "two-electron" transfer wave is observed in cyclic voltammetry, indicating a concerted or rapidly sequential two-electron reduction. uni-regensburg.de

Photoinduced electron transfer (PET) is another significant pathway. rsc.org Upon absorption of light, this compound can be excited to a state where it can accept an electron from a suitable donor, forming a radical anion. rsc.orgias.ac.in The efficiency of this process depends on the properties of the electron donor and the solvent polarity. rsc.org The resulting radical anion is a key intermediate in subsequent chemical transformations. numberanalytics.comias.ac.in

Nucleophilic Addition and Rearrangement Pathways

Nucleophilic attack on the electrophilic carbonyl carbons of this compound is a key step in many of its characteristic reactions, including rearrangements and condensations. libretexts.org

Analogies to the Benzilic Acid Rearrangement

The benzilic acid rearrangement is a classic organic reaction where a 1,2-diketone, like benzil (B1666583), rearranges to form an α-hydroxy carboxylic acid in the presence of a strong base. researchgate.net this compound undergoes a similar rearrangement to produce 4,4'-dichlorobenzilic acid. tandfonline.comosu.edu The reaction is typically carried out using potassium hydroxide (B78521) in a mixture of alcohol and water. osu.edugoogle.com

The mechanism involves the nucleophilic addition of a hydroxide ion to one of the carbonyl carbons, forming a tetrahedral intermediate. This is followed by a 1,2-aryl migration of one of the 4-chlorophenyl groups to the adjacent carbonyl carbon. The driving force for this rearrangement is the formation of a more stable carboxylate salt. The reaction conditions, such as base concentration and temperature, can significantly influence the yield of the rearranged product. osu.edu For instance, heating this compound with alcoholic potassium hydroxide under standard conditions can lead to the formation of p-chlorobenzoic acid as a major byproduct. tandfonline.com However, conducting the reaction in a benzene (B151609) solution with aqueous methanolic potassium hydroxide at 40-50°C can lead to a smoother rearrangement. tandfonline.com

Table 1: Conditions for Benzilic Acid Rearrangement of Benzil

Mols of BenzilMols of KOHGrams of WaterGrams of AlcoholTemperature (°C)Time (hours)Percent Conversion
0.010.0384.204.20258Data not available
0.010.0384.204.202572Data not available
0.010.0758.408.4060Data not availableData not available

This interactive table is based on data for benzil and provides a framework for understanding the conditions that can be adapted for this compound. osu.edu

Mechanisms of Condensation Reactions with Thiourea (B124793) and Related Nucleophiles

This compound can undergo condensation reactions with nucleophiles like thiourea. researchgate.net These reactions typically proceed under basic conditions and can be facilitated by methods such as ultrasonic irradiation. researchgate.net The reaction of thiourea with this compound in the presence of a base like potassium hydroxide in ethanol (B145695) can lead to the formation of substituted thioglycolurils. researchgate.net

The mechanism involves the initial nucleophilic attack of the thiourea on one of the carbonyl groups of the this compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the heterocyclic product. The reaction can be influenced by the molar proportions of the reactants. researchgate.net

Photochemical Reaction Mechanisms of this compound

The absorption of light by this compound initiates a series of photochemical events, leading to the formation of highly reactive radical species. ias.ac.innumberanalytics.com

Dynamics of Hydrogen Adduct Radical Formation

Upon flash photolysis, this compound in the presence of a hydrogen donor like isopropanol (B130326) or triethylamine (B128534) can form a hydrogen adduct radical. ias.ac.in This process is believed to occur via the triplet excited state of the benzil derivative. ias.ac.in The triplet state can abstract a hydrogen atom from the donor molecule, resulting in the formation of the hydrogen adduct radical. ias.ac.in The spectral properties of this radical have been characterized, with an absorption maximum observed around 370 nm. ias.ac.in The formation of the hydrogen adduct radical is a key step that can lead to further reactions. ias.ac.inchemrxiv.org

Table 2: Spectroscopic Data for Radical Species of Benzil Derivatives

CompoundHydrogen Adduct Radical λmax (nm)Radical Anion λmax (nm)
Benzil370540
2,2'-Dichlorobenzil (B181699)355460
This compound370560
4,4'-Dimethylbenzil (B181773)370540

This interactive table is based on data from flash photolysis studies. ias.ac.in

Pathways for Radical Anion Generation and Stability

The radical anion of this compound can be generated photochemically through electron transfer from a suitable donor, such as triethylamine. ias.ac.in The presence of the electron-withdrawing chlorine atoms on the phenyl rings can influence the stability of the resulting radical anion. numberanalytics.comrsc.org The radical anion of this compound exhibits a characteristic absorption spectrum with a maximum at approximately 560 nm. ias.ac.in

The stability of this radical anion is a critical factor in determining the course of subsequent reactions. numberanalytics.com It can undergo various decay pathways, including reaction with other species in the solution or unimolecular decomposition. uc.pt The environment, including the solvent and the presence of counterions, can significantly affect the lifetime and reactivity of the radical anion. numberanalytics.com

Reactivity of Triplet Excited States

Upon absorption of light, this compound can be promoted to an electronically excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet excited state (T₁). libretexts.orgnumberanalytics.com Triplet states are characterized by having two unpaired electrons with parallel spins, making them paramagnetic and generally longer-lived than singlet states. libretexts.org This longer lifetime allows the triplet excited state of this compound to participate in various photochemical reactions. libretexts.orgnumberanalytics.com

The reactivity of the triplet excited state is often characterized by radical-like processes due to the presence of unpaired electrons. libretexts.org In the context of this compound, the triplet state is implicated in photoreduction and photosensitization reactions. nih.govnih.gov For instance, in the presence of a suitable hydrogen donor, the triplet excited this compound can abstract a hydrogen atom, leading to the formation of a ketyl radical. This reactivity is a key aspect of its photochemical behavior.

The energy of the triplet state is a critical factor in determining its reactivity. nsf.gov For a molecule to act as a photosensitizer, its triplet energy must be higher than that of the acceptor molecule, allowing for efficient triplet-triplet energy transfer. nowgongcollege.edu.in The triplet excited state of benzil itself has a reported quantum yield of formation of 92%, indicating that intersystem crossing from the S₁ to the T₁ state is a highly efficient process. beilstein-journals.org This high quantum yield suggests that the majority of photochemical reactions involving benzil and its derivatives, including this compound, proceed through the triplet manifold.

Femtosecond and nanosecond transient absorption spectroscopy are powerful techniques used to study the dynamics of these excited states. beilstein-journals.orgedinst.comedinst.comlightcon.com These methods allow for the direct observation of the formation and decay of the triplet excited state, providing valuable data on its lifetime and reactivity. edinst.comedinst.com For example, studies on similar benzil-containing compounds have used transient absorption to track the conversion of the initially formed singlet state to the triplet state and its subsequent reactions. beilstein-journals.org

Photodechlorination Mechanism Investigations

The photodechlorination of this compound is a significant transformation pathway under photochemical conditions. This process involves the light-induced cleavage of a carbon-chlorine bond, leading to the formation of less chlorinated products. The mechanism of photodechlorination often involves the triplet excited state of the molecule. nih.govnih.gov

In a typical photodechlorination process, the triplet excited state of this compound can abstract a hydrogen atom from a hydrogen donor, such as a solvent or a sacrificial agent, to form a radical intermediate. nih.gov This is often followed by the elimination of a chlorine atom. The efficiency of this process can be influenced by the presence of photosensitizers and hydrogen sources. nih.gov For instance, in a study on the related compound 4,4'-dichlorobiphenyl, the addition of acetone (B3395972) as a photosensitizer and squalane (B1681988) as a hydrogen source was shown to enhance the rate of photodechlorination. nih.gov The quantum yield for the photodecay increased with the addition of the photosensitizer. nih.gov

The photodechlorination can proceed through either a Type I or Type II photochemical reaction mechanism. nih.gov

Type I reactions involve electron or hydrogen atom transfer between the excited photosensitizer and a substrate. nih.gov

Type II reactions involve the transfer of energy from the triplet photosensitizer to ground-state molecular oxygen to generate highly reactive singlet oxygen. nih.gov

In the context of photodechlorination of chlorinated aromatic compounds, a Type I mechanism is often implicated, especially in the presence of good hydrogen donors. nih.gov The process can be represented by the following general steps:

Excitation of this compound to its singlet excited state.

Intersystem crossing to the triplet excited state.

Hydrogen abstraction from a donor by the triplet excited state to form a radical intermediate.

Elimination of a chlorine atom from the radical intermediate.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Determination of Reaction Orders and Rate Laws

The rate of a chemical reaction is described by a mathematical expression known as the rate law, which relates the reaction rate to the concentrations of the reactants. libretexts.orgphotophysics.com The general form of a rate law is:

rate = k[A]ⁿ[B]ᵐ

The reaction order for each reactant is determined experimentally by systematically varying the initial concentration of one reactant while keeping the others constant and observing the effect on the initial reaction rate. libretexts.orgkhanacademy.org For example, if doubling the concentration of a reactant doubles the reaction rate, the reaction is first-order with respect to that reactant. photophysics.com If doubling the concentration quadruples the rate, the reaction is second-order. photophysics.com

For the transformations of this compound, kinetic studies would involve monitoring the disappearance of the reactant or the appearance of a product over time under various initial concentrations. pdx.edu For photochemical reactions, the rate law may also include the intensity of the light source. nih.gov

Table 1: Hypothetical Initial Rate Data for a Reaction of this compound

ExperimentInitial [this compound] (M)Initial [Reactant B] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.206.0 x 10⁻⁴

Identification of Rate-Controlling Steps and Transition States

A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy barrier between reactants and products (or intermediates). solubilityofthings.comnumberanalytics.comvasp.at It represents the point of maximum energy along the reaction coordinate. solubilityofthings.comnumberanalytics.com The structure of the transition state is crucial for understanding the reaction mechanism. solubilityofthings.comarkat-usa.org

For the transformations of this compound, identifying the rate-controlling step involves proposing a plausible reaction mechanism and comparing the predicted rate law for that mechanism with the experimentally determined one. wikipedia.org For example, in a nucleophilic substitution reaction, if the rate law is found to be first-order with respect to the substrate and zero-order with respect to the nucleophile, it suggests a two-step mechanism where the first step (formation of a carbocation intermediate) is the slow, rate-determining step. wikipedia.org

Table 2: Relationship between Mechanism and Rate Law

Proposed MechanismRate-Determining StepExpected Rate Law
SN1-type Unimolecular dissociation of this compound derivativerate = k[this compound derivative]
SN2-type Bimolecular attack of nucleophile on this compound derivativerate = k[this compound derivative][Nucleophile]
Photoreduction Hydrogen abstraction by triplet excited staterate = k[³(this compound)*][Hydrogen Donor]

Computational chemistry methods are often used to calculate the energies of reactants, products, intermediates, and transition states to map out the potential energy surface of a reaction and identify the most likely reaction pathway and the structure of the transition state. vasp.atschrodinger.com

Isotopic Labeling and Kinetic Isotope Effect Studies for Mechanistic Elucidation

Isotopic labeling is a technique where an atom in a reactant molecule is replaced by one of its isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C). acanthusresearch.comspectroinlets.com This allows chemists to trace the path of the labeled atom through a reaction mechanism. spectroinlets.com

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is substituted with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H): KIE = k_L / k_H. wikipedia.org

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. princeton.edu Since the heavier isotope forms a stronger bond, more energy is required to break it, resulting in a slower reaction rate and a KIE greater than 1. libretexts.org The magnitude of the primary KIE can provide information about the nature of the transition state. princeton.edu

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org These effects are typically smaller than primary KIEs. wikipedia.org

In the study of this compound transformations, isotopic labeling could be used to determine which bonds are broken and formed during the reaction. For example, in a photoreduction reaction, using a deuterated hydrogen donor would allow for the tracking of the deuterium atom to the product. A significant primary KIE would be expected if the C-H (or C-D) bond cleavage is the rate-determining step. oup.com

Table 3: Interpreting Kinetic Isotope Effects

KIE (kH/kD) ValueInterpretation
~ 1C-H bond is not broken in the rate-determining step.
2 - 8C-H bond is broken in the rate-determining step (primary KIE).
0.7 - 1.5Secondary KIE, indicating changes in hybridization or steric environment at the labeled position in the transition state.

For instance, a study on the reduction of methyl benzoylformate, a related dicarbonyl compound, showed a significant kinetic isotope effect, suggesting that a hydrogen transfer step was involved in the rate-determining part of the reaction. oup.com Similar studies on this compound could provide crucial insights into its reaction mechanisms. sciencemadness.org

Computational Chemistry and Theoretical Studies of 4,4 Dichlorobenzil

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic perspective on the electronic nature of 4,4'-Dichlorobenzil, forming the basis for understanding its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comdergipark.org.tr It has been successfully applied to study the structural, spectroscopic, and various physicochemical characteristics of this compound (DCB) and its analogues. nih.govresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize molecular geometries and predict a wide range of properties. mdpi.comdergipark.org.tr For this compound, DFT has been used to analyze local and global reactivity, as well as electrophilic and nucleophilic characteristics. nih.govresearchgate.net These quantum chemical computations provide a detailed understanding of the molecule's stability and charge delocalization through methods like Natural Bond Orbital (NBO) analysis. dergipark.org.tr

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. yale.edu The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity; a smaller gap generally implies higher chemical reactivity. chalcogen.ro

Table 1: Frontier Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -7.21
LUMO -2.71
Energy Gap (ΔE) 4.50

Data sourced from a comparative computational study on benzil (B1666583) and its analogues. nih.gov

Applications of Density Functional Theory (DFT) in Molecular Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation extend theoretical analysis into the dynamic behavior of molecules, predicting how they might react and interact with electromagnetic radiation.

Quantum chemical calculations are increasingly used to predict unknown reactions and analyze reaction mechanisms by estimating the energies of transition states and connected equilibria. rsc.org These computational methods can guide the development of new synthetic methodologies by exploring potential reaction routes before extensive experimental work is undertaken. rsc.org For complex reactions, understanding the kinetic barriers and potential intermediate products is crucial, and computation can help identify likely dead-ends or thermodynamically feasible pathways. iastate.edu

Computational methods are widely used to simulate the spectroscopic properties of molecules, providing a powerful tool for interpreting experimental data. researchgate.net Time-dependent density functional theory (TD-DFT) is a common approach for calculating electronic absorption spectra, such as UV-Vis, and electronic circular dichroism (ECD) for chiral molecules. nih.gov

For this compound, computational studies have successfully simulated its vibrational spectra (Infrared and Raman). nih.govresearchgate.net The calculated frequencies are often scaled to correct for approximations in the computational method and anharmonicity. The results show a close agreement between the scaled simulated spectra and experimental measurements, which allows for confident assignment of the observed vibrational modes. nih.govresearchgate.net

Prediction of Reaction Pathways and Intermediate Structures

Theoretical Insights into Reactivity and Structure-Property Relationships

Theoretical calculations provide a quantitative basis for understanding the relationship between a molecule's structure and its chemical reactivity. By analyzing various computed parameters, researchers can predict how a molecule like this compound will behave in different chemical environments.

Detailed computational analyses of this compound and its analogues have provided information on local and global reactivity descriptors. nih.gov These include properties derived from the frontier orbitals that describe the electrophilic and nucleophilic nature of different sites within the molecule. nih.govresearchgate.net Furthermore, DFT studies have been used to understand how electronic modifications to related structures affect catalyst activity, helping to establish structure-activity relationships. acs.org The introduction of electron-withdrawing chloro-substituents on the phenyl rings of the benzil structure significantly influences the electron density distribution and, consequently, its reactivity in chemical transformations. acs.org

Characterization of Electrophilic and Nucleophilic Sites

Computational analysis, particularly through methods like Density Functional Theory (DFT), allows for a detailed examination of the electron distribution within the this compound molecule. This is crucial for identifying its electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are the primary centers of chemical reactivity. mdpi.comfuturelearn.com

In this compound, the carbonyl carbons of the diketone bridge are significant electrophilic sites. The adjacent electron-withdrawing oxygen atoms pull electron density away from these carbons, rendering them susceptible to attack by nucleophiles. saskoer.calibretexts.org Conversely, the oxygen atoms, with their lone pairs of electrons, and the aromatic rings, with their delocalized π-electron systems, represent the primary nucleophilic regions of the molecule. doubtnut.com

Molecular Electrostatic Potential (MEP) maps are a key computational tool for visualizing these reactive sites. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate nucleophilic areas, where the molecule is likely to interact with electrophiles. Regions of positive potential (colored blue) highlight electrophilic centers, which are prone to nucleophilic attack. mdpi.com A 2019 study that performed a detailed quantum mechanical analysis of this compound and its halogenated analogues utilized MEP to analyze its electrophilic and nucleophilic characteristics. nih.gov

To quantify the local reactivity, computational chemists employ Fukui functions (f⁺(r) and f⁻(r)). schrodinger.com The f⁺(r) function indicates the propensity of a site to accept an electron (nucleophilic attack), while the f⁻(r) function shows its propensity to donate an electron (electrophilic attack). schrodinger.com For this compound, the highest values of f⁺(r) are expected to be localized on the carbonyl carbons, confirming their electrophilic nature. The highest values of f⁻(r) would likely be found on the oxygen atoms and distributed across the phenyl rings. schrodinger.com Another, often more reliable, local reactivity descriptor is the dual descriptor, which can unambiguously identify nucleophilic and electrophilic regions within a molecule. researchgate.net

Prediction of Activity Spectral Studies (PASS) and Reactivity Descriptors

Computational tools can extend beyond mapping reactivity to predicting the potential biological activities of a molecule. The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that estimates the likely biological activities of a compound based on its structure. nih.gov

A computational investigation of this compound and related compounds used PASS to predict their biological activities. The study found that these molecules have the potential to act as inhibitors for several enzymes, including feruloyl esterase, bisphosphoglycerate phosphatase, and prolylaminopeptidase. nih.gov Such predictions are invaluable in the early stages of drug discovery for identifying potential therapeutic applications.

Table 1: Key Global Reactivity Descriptors

DescriptorFormulaSignificance
Energy Gap (E_gap) E_LUMO - E_HOMOA larger gap indicates higher stability and lower chemical reactivity. mdpi.com
Ionization Potential (I) -E_HOMOThe energy required to remove an electron.
Electron Affinity (A) -E_LUMOThe energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution. Harder molecules are less reactive. mdpi.com
Chemical Potential (μ) -(I + A) / 2Represents the "escaping tendency" of electrons from a system. mdpi.com
Electrophilicity Index (ω) μ² / (2η)Quantifies the ability of a molecule to accept electrons. mdpi.com

This table is generated based on established principles of conceptual DFT. mdpi.comscielo.org.mx

A 2019 study calculated these descriptors for this compound, providing a detailed understanding of its chemical behavior. nih.gov The values of these descriptors are influenced by factors such as the solvent environment. edu.krd

Theoretical Elucidation of Bandgap and Energy Levels in Derived Materials

The electronic properties of materials derived from this compound are of significant interest in materials science, particularly for applications in organic electronics. nrel.gov The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that determines the material's electrical conductivity and optical properties. wikipedia.orgresearchgate.net

In solids, the HOMO and LUMO levels broaden into the valence and conduction bands, respectively. wikipedia.org The energy gap between these bands dictates whether a material is an insulator (large band gap), a semiconductor (small band gap), or a conductor (overlapping bands). wikipedia.org Computational methods, such as DFT, are instrumental in predicting the band gap of materials before they are synthesized. epfl.ch

For materials derived from this compound, the presence of the chlorine atoms and the diketone structure will significantly influence the HOMO and LUMO energy levels. nih.gov Theoretical calculations can model how modifications to the this compound structure, such as the introduction of different functional groups or the formation of polymers, would alter the band gap. This allows for the in silico design of materials with tailored electronic properties for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). upb.roox.ac.uk For instance, a computational study on benzil and its halogenated derivatives, including this compound, investigated their light-harvesting efficiency for potential use in dye-sensitized solar cells (DSSCs). nih.gov

Advanced Computational Methodologies in Drug Design and Materials Science

The application of computational methods to this compound and its derivatives is part of a broader trend of using in silico techniques to accelerate scientific discovery. openaccessjournals.com

In drug design , computational approaches are now integral to the entire discovery pipeline. taylorandfrancis.comnih.gov These methods can be broadly categorized as structure-based and ligand-based. emanresearch.org For a molecule like this compound, if the three-dimensional structure of a target protein is known, structure-based methods like molecular docking can be used to predict how it will bind and to guide the design of more potent inhibitors. nih.govemanresearch.org Ligand-based methods, such as the development of quantitative structure-activity relationship (QSAR) models, are employed when the target structure is unknown and rely on the information from a set of known active molecules. emanresearch.orgeuropa.eu These computational tools significantly reduce the time and cost associated with identifying and optimizing new drug candidates. taylorandfrancis.com

In materials science , computational modeling is revolutionizing the way new materials are developed. elsevier.commpie.de By simulating the properties of materials at the atomic level, researchers can predict their electronic, optical, and mechanical characteristics before they are synthesized in the lab. This "materials by design" approach is being used to create novel materials for a wide range of applications, including electronics, energy storage, and catalysis. nrel.govmpie.de For example, computational studies on this compound could guide the development of new polymers or metal-organic frameworks with specific photophysical properties. Quantum computing is also an emerging frontier with the potential to tackle complex chemical problems in drug discovery and materials science that are intractable for classical computers. chemrxiv.org

Advanced Spectroscopic Characterization of 4,4 Dichlorobenzil

Vibrational Spectroscopic Techniques

Vibrational spectroscopy is a powerful tool for probing the characteristic bending and stretching of chemical bonds within a molecule.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, revealing the presence of specific functional groups. rtilab.com The FTIR spectrum of a molecule provides a unique "fingerprint" based on its vibrational modes. rtilab.com For 4,4'-Dichlorobenzil, the analysis of its infrared spectrum provides key information about its molecular structure. datapdf.com

Key vibrational frequencies observed in the FTIR spectrum of related benzil (B1666583) compounds, such as 4,4'-dimethoxybenzil (B72200) and its halogenated derivatives, offer comparative insights. For instance, the characteristic C=O stretching frequency in this compound is observed around 1700 cm⁻¹. This is slightly higher than that of 4,4'-dimethoxybenzil (1680 cm⁻¹) and 4,4'-difluorobenzil (B1266174) (1695 cm⁻¹), but lower than 4,4'-dibromobenzil (B1581801) (1705 cm⁻¹). This trend highlights the influence of the para-substituent's electronic properties on the carbonyl bond strength.

Table 1: Comparative FTIR C=O Stretching Frequencies of Benzil Derivatives

CompoundSubstituentC=O Stretching Frequency (cm⁻¹)
4,4'-Dimethoxybenzil-OCH₃1680
4,4'-Difluorobenzil-F1695
This compound -Cl 1700
4,4'-Dibromobenzil-Br1705

This table is based on comparative data from similar benzil derivatives.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. edinst.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For a molecule to be Raman active, a change in molecular polarizability must occur during the vibration. edinst.com

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. aocs.org

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two chlorophenyl groups are chemically equivalent.

Due to the para-substitution, the aromatic protons on each ring will exhibit a characteristic splitting pattern. The protons ortho to the carbonyl group will be in a different chemical environment than the protons meta to the carbonyl group. This will result in a pair of doublets, typical of a para-substituted benzene (B151609) ring. While specific ¹H NMR data for this compound was not found in the search results, analysis of related compounds like 4,4'-dichlorobenzophenone (B107185) and p-dichlorobenzene can provide an estimate of the expected chemical shifts. chemicalbook.comyoutube.com The aromatic protons are expected to resonate in the downfield region, likely between 7.0 and 8.0 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Due to the symmetry of this compound, the number of unique carbon signals is reduced. masterorganicchemistry.com We would expect to see signals for the carbonyl carbons, the four distinct aromatic carbons (ipso, ortho, meta, and para to the carbonyl group, with the para-carbon being substituted with chlorine), and the carbon-carbon single bond connecting the two benzoyl groups.

Specific ¹³C NMR data for this compound is not detailed in the provided search results. However, data for the closely related 4,4'-dichlorobenzophenone shows characteristic signals for the carbonyl carbon and the aromatic carbons. chemicalbook.com The carbonyl carbon signal in benzil derivatives typically appears significantly downfield.

Table 2: Expected ¹³C NMR Signals for this compound

Carbon TypeExpected Chemical Shift Range (ppm)
Carbonyl (C=O)190-200
Aromatic (C-Cl)135-145
Aromatic (C-C=O)130-140
Aromatic (CH)125-135
Aromatic (CH)125-135

This table is based on general knowledge of ¹³C NMR spectroscopy and data for related compounds. chemicalbook.comwisc.edu

Heteronuclear NMR techniques, such as ¹⁹F NMR, are valuable for studying molecules containing fluorine. manchester.ac.uk While not directly applicable to this compound, the ¹⁹F NMR of 4,4'-difluorobenzil would provide direct information about the electronic environment of the fluorine atoms. These studies on related systems can offer comparative insights into the electronic effects of different halogen substituents on the benzil core.

Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate proton and carbon signals, providing unambiguous assignments of all atoms in the molecule. magritek.comnih.gov For instance, an HMBC experiment on this compound would show correlations between the aromatic protons and the neighboring carbon atoms, confirming the connectivity of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Investigations

Electronic and Time-Resolved Spectroscopic Methods

The photophysical behavior of this compound is interrogated using a suite of spectroscopic techniques to elucidate its electronic transitions and the dynamics of its excited states. These methods provide a window into the molecule's interaction with light, from initial absorption to the ultimate fate of the absorbed energy.

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. msu.edudenovix.com When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. msu.edu The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure. msu.edudenovix.com

For benzil and its derivatives, the absorption spectrum is typically characterized by distinct bands. The absorption bands in the UV-Vis spectrum of this compound arise from n-π* and π-π* electronic transitions. The n-π* transition, which is generally weaker, involves the promotion of a non-bonding electron (from the carbonyl oxygen) to an anti-bonding π* orbital. The more intense π-π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

In various solvents, substituted benzils exhibit characteristic absorption peaks. For instance, a methoxy-substituted fluorinated benzil in toluene (B28343) shows absorption maxima at 315 nm and 295 nm. beilstein-journals.orgsemanticscholar.org Another derivative with a hexyloxy chain absorbs at 314 nm and 293 nm. beilstein-journals.orgsemanticscholar.org While specific data for this compound is not detailed in the provided results, its structural similarity to other substituted benzils suggests it would exhibit absorption bands in a similar UV region, arising from its chromophoric α-diketone core modified by the chloro-substituents. chemimpex.com A weak absorption around 400 nm is often attributed to the n-π* transition in benzil derivatives. mdpi.com

Table 1: Representative UV-Vis Absorption Data for Substituted Benzils

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε, M⁻¹·cm⁻¹)Reference
Methoxy-substituted fluorinated benzilToluene31536,500 beilstein-journals.orgsemanticscholar.org
29528,700 beilstein-journals.orgsemanticscholar.org
Hexyloxy-substituted fluorinated benzilToluene31430,400 beilstein-journals.orgsemanticscholar.org
29340,500 beilstein-journals.orgsemanticscholar.org
Oxadiazole extended viologenDichloromethane315Not Specified scirp.org

This table presents data for related benzil compounds to provide context for the expected spectroscopic behavior of this compound. Specific values for this compound were not available in the provided search results.

Fluorescence Spectroscopic Studies

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. horiba.comyoutube.com This emission, known as fluorescence, typically occurs from the lowest vibrational level of the first excited singlet state (S₁) to the ground state (S₀). beilstein-journals.orgsemanticscholar.org The study of fluorescence provides insights into the structure of the excited state and the competing de-excitation pathways. horiba.com

For many benzil derivatives, fluorescence and phosphorescence (emission from a triplet state) are competing processes. beilstein-journals.org The emission properties are highly dependent on the molecular structure, particularly the dihedral angle between the two carbonyl groups, and the surrounding environment (solvent polarity). chinesechemsoc.orgresearchgate.net Studies on 2,2'-dichlorobenzil (B181699) have shown that in nonpolar solvents, only a single emission is observed, while in polar aprotic solvents, both excitonic and trapped fluorescence can occur, indicating different excited state geometries. researchgate.net

The emission from benzil derivatives can be influenced by the presence of oxygen, which can quench the triplet state, thus affecting phosphorescence. beilstein-journals.orgsemanticscholar.org By comparing the photoluminescence (PL) spectra under nitrogen (or argon) and oxygen atmospheres, fluorescence can be distinguished from phosphorescence. beilstein-journals.orgsemanticscholar.org For some fluorinated benzils, emission bands around 395 nm are identified as fluorescence, while longer-wavelength bands around 560 nm are attributed to phosphorescence. beilstein-journals.orgsemanticscholar.org

Table 2: Representative Emission Data for Substituted Benzils

CompoundMediumExcitation Wavelength (nm)Emission Wavelength (nm)Emission TypeReference
Fluorinated benzilsToluene solution350~395Fluorescence beilstein-journals.orgsemanticscholar.org
350~560Phosphorescence beilstein-journals.orgsemanticscholar.org
Oxadiazole extended viologenDichloromethane solutionNot Specified390 - 410Fluorescence scirp.org
BenzilCrystal state260521Phosphorescence researchgate.net
2,2'-DichlorobenzilVarious solventsNot SpecifiedVaries with solventFluorescence researchgate.net

This table includes data for related benzil compounds to illustrate the typical emission behavior. Specific fluorescence data for this compound was not detailed in the search results.

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

Time-resolved spectroscopy is a powerful tool used to monitor the evolution of excited states on very short timescales, from femtoseconds to nanoseconds. nih.govaps.org These techniques, such as transient absorption spectroscopy, allow for the direct observation of processes like intersystem crossing (ISC), conformational relaxation, and energy transfer. chinesechemsoc.orgbeilstein-journals.org

Upon photoexcitation, the benzil skeleton can undergo significant geometric changes. mdpi.com In its ground state, benzil has a twisted (cis-skew) geometry, but upon excitation, it can relax to a more trans-planar conformation in the excited state. mdpi.comresearchgate.net This conformational relaxation is a key aspect of its excited-state dynamics. chinesechemsoc.org

The rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁) is a crucial parameter. Benzil itself is known for its high ISC quantum yield (0.92 in solid form). mdpi.com The ISC rate for benzil has been reported to be in the sub-picosecond to tens of picoseconds range in various solvents. mdpi.com This rapid ISC is facilitated by the small energy gap between the S₁ and T₁ states and spin-orbit coupling. mdpi.comresearchgate.net For some benzil derivatives, the S₁ state is primarily converted to the T₁ state, which then leads to phosphorescence. beilstein-journals.org

Time-resolved studies on benzil-substituted complexes have shown that the S₁ state of the benzil unit can decay with time constants on the order of tens of picoseconds, leading to the population of other states, such as a triplet state or facilitating energy transfer to another part of the molecule. beilstein-journals.org For example, the transient absorption spectrum of a benzil derivative showed the decay of the S₁ state and the corresponding rise of the T₁ state, which was identified by a characteristic absorption band around 485 nm. beilstein-journals.org The lifetime of these excited states can range from picoseconds to hundreds of nanoseconds depending on the specific derivative and its environment. beilstein-journals.org

Table 3: Key Kinetic Parameters in Excited State Dynamics of Benzil Derivatives

Compound/SystemTechniqueProcessTime ConstantReference
BenzilVarious solventsIntersystem Crossing (ISC)Sub-ps to tens of ps mdpi.com
Benzil-PIC complexFemtosecond Transient AbsorptionS₁ state decay / Energy Transfer38 ps beilstein-journals.org
Benzil-PIC complexNanosecond Transient AbsorptionBiradical decay260 ns and 820 ns beilstein-journals.org
AEDANS-labeled FabTime-Resolved FluorescenceGlobal Fab rotation~33 ns (at 25 °C) nih.gov
AEDANS-labeled FabTime-Resolved FluorescenceLocal segmental motion1.1 ns (at 25 °C) nih.gov

This table highlights the timescales of various dynamic processes observed in benzil-containing systems, providing a framework for understanding the potential excited-state behavior of this compound.

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Studies of 4,4'-Dichlorobenzil and its Derivatives

Single-crystal X-ray diffraction provides the most definitive method for determining the atomic arrangement within a crystalline solid. The crystal structure of this compound (1,2-Bis(4-chlorophenyl)ethane-1,2-dione) has been determined and is cataloged in the Crystallography Open Database (COD). crystallography.net

A key study by Felsmann et al. investigated benzil (B1666583) and its para-substituted halogenated derivatives (F, Cl, Br, I) to understand how halogen substitution impacts crystalline packing behavior. acs.orgresearchgate.net This research provided new crystal structures for the chloro, bromo, and iodo derivatives. acs.orgresearchgate.net The crystallographic data for this compound indicates that it crystallizes in the monoclinic space group P 1 2/n 1. crystallography.net The unit cell parameters, measured at a temperature of 153 K, provide the fundamental dimensions of the repeating unit in the crystal. crystallography.net

Interactive Table: Crystallographic Data for this compound

Studies on derivatives show that even minor molecular changes can lead to different crystal structures and packing. For instance, the reaction of this compound with acetone (B3395972) derivatives yields cyclopentenone derivatives whose own crystal structures are stabilized by various intermolecular forces. asianpubs.org Similarly, research on other substituted benzils, such as alkoxy-substituted variants, demonstrates that side groups significantly influence the unit cell parameters and molecular assembly in the solid state. rsc.org

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In halogenated organic compounds like this compound, halogen bonds play a crucial role alongside other weak interactions. wikipedia.orgnih.gov

The study by Felsmann et al. revealed that while the molecular structures of halogenated benzils are relatively consistent, the crystal packing is highly sensitive to the nature of the halogen substituent. acs.orgresearchgate.net In the solid state of this compound, several types of interactions are anticipated to direct the supramolecular architecture:

Halogen Bonding: This is a directional interaction between an electrophilic region on the chlorine atom (the σ-hole) and a nucleophilic region on an adjacent molecule, such as an oxygen or another chlorine atom. wikipedia.orgmdpi.com These can be classified as Type I (where the C-X···X-C angles are equal) or Type II (where one C-X···X angle is close to 180° and the other is near 90°). researchgate.net

C-H···O Hydrogen Bonds: The aromatic protons can form weak hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules.

π-π Stacking: The electron-rich aromatic rings can stack on top of each other, an interaction that is common in planar aromatic molecules.

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the π-system of an aromatic ring of a neighboring molecule. researchgate.net

The interplay of these forces dictates the final crystal lattice. In related dihalobenzene structures, halogen···halogen contacts are known to be key structure-directing interactions. researchgate.net The presence of both a halogen bond donor (the chlorine atom) and acceptors (the carbonyl oxygens and the chlorine itself) allows for a complex and robust network of interactions that stabilize the crystal structure. researchgate.netrsc.org The specific arrangement in this compound is a herringbone structure, which is a common packing motif for aromatic compounds. researchgate.net

Conformational Analysis in the Solid State and Relationship to Reactivity

The conformation of a molecule—its specific three-dimensional shape—in the solid state is a critical factor that influences its physical properties and chemical reactivity. nih.gov For benzil and its derivatives, the key conformational feature is the dihedral angle between the two benzoyl moieties (Caryl–C(O)–C(O)–Caryl).

In the solid state, most benzil derivatives adopt a skewed, or cis-skew, conformation. researchgate.netresearchgate.net This is in contrast to the trans-planar conformation that can be adopted in excited states or by certain highly substituted derivatives. researchgate.netresearchgate.net For example, a study on alkoxy-substituted benzils found a significant difference in this dihedral angle, with p-anisil having an angle of 125° while an octyloxy-substituted derivative had an angle of 96°, demonstrating the profound effect of substituents on the solid-state conformation. rsc.org This skewed structure is a compromise between conjugative effects, which favor planarity, and steric hindrance between the aromatic rings.

The solid-state conformation has a direct bearing on the molecule's reactivity. Solid-state reactions are highly dependent on the proximity and orientation of reacting functional groups in the crystal lattice. nih.gov

Photochemical Reactivity: The conformation influences photophysical properties. Upon absorption of light, benzil can undergo a conformational change to a more planar excited state, which is crucial for processes like phosphorescence and photoreactions. researchgate.net

Chemical Reactivity: The arrangement of molecules affects reactions like the benzilic acid rearrangement, a characteristic reaction of α-diketones. In this reaction, an aryl group migrates. The presence of electron-withdrawing substituents, such as the chlorine atoms in this compound, is known to facilitate this rearrangement by stabilizing the transition state. The efficiency of such a reaction in the solid state would be highly dependent on the crystal packing and whether the conformation allows for the necessary atomic movements with minimal disruption to the lattice. nih.gov

Mentioned Compounds Table

Synthesis and Academic Exploration of 4,4 Dichlorobenzil Derivatives

Synthetic Approaches to Substituted Benzil (B1666583) Analogs

The synthesis of 4,4'-dichlorobenzil and its analogs is primarily achieved through well-established organic chemistry methodologies, particularly the oxidation of the corresponding benzoin (B196080) precursors. These methods allow for the introduction of various substituents onto the phenyl rings, enabling systematic studies of their chemical and physical properties.

One of the most common and direct routes involves the benzoin condensation of substituted benzaldehydes, followed by oxidation of the resulting α-hydroxy ketone (benzoin). For instance, this compound can be prepared from 4-chlorobenzaldehyde. The process begins with a benzoin condensation, which is then followed by an oxidation step to yield the final diketone product. ias.ac.in A general protocol for synthesizing substituted benzils involves refluxing the corresponding benzoin with concentrated nitric acid. sphinxsai.com

A specific, high-yield synthesis for this compound has been documented starting from 4-bromochlorobenzene. acs.org This route involves a lithium-halogen exchange to create an organolithium reagent, which then reacts with a suitable electrophile to form the benzil structure. The resulting solid can be purified by trituration in hexanes to afford yellow crystals. acs.org

The key synthetic strategies for producing this compound and related structures are summarized in the table below.

Starting Material(s)Key Reagents/ConditionsProductYieldReference
4-chlorobenzaldehyde1. Benzoin Condensation2. Air OxidationThis compoundN/A ias.ac.in
Substituted Benzaldehydes1. KCN, Ethanol (B145695) (Benzoin Condensation)2. Conc. Nitric Acid (Oxidation)Substituted BenzilsGood to Excellent sphinxsai.com
4-bromochlorobenzene, DMPD1. n-butyllithium, THF, -78 °C2. Dichloromethane, 10% aq. HClThis compound87% acs.org
4,4'-DichlorobenzoinFehling reagentThis compoundN/A acgpubs.org

These synthetic routes are versatile and can be adapted to produce a wide range of substituted benzil analogs, facilitating further research into their chemical behavior and potential applications. For example, this compound itself serves as a precursor for more complex molecules, such as in its reaction with phenylhydrazine (B124118) in refluxing glacial acetic acid to form this compound-monophenylhydrazone. dcu.ie It is also a key intermediate in the synthesis of (tetraarylcyclopentadienone)iron carbonyl compounds, which are explored for their catalytic activities. acs.org

Structure-Reactivity and Structure-Property Relationships in Derivatives

The electronic and steric properties of substituents on the benzil framework significantly influence the molecule's reactivity and physical characteristics. The chlorine atoms in this compound, being electron-withdrawing, play a crucial role in modifying the properties of the parent benzil molecule.

Computational studies have been employed to analyze the structure-property relationships of halogenated benzils, including this compound (DCB). nih.gov These studies investigate structural, spectroscopic, and reactivity parameters. Analysis of electrophilic and nucleophilic characteristics helps in identifying reactive sites within the molecule. nih.gov Such computational approaches have validated that molecules like this compound could be candidates for various inhibitor roles based on their predicted biological activity spectra. nih.gov

The position of the substituent is critical. For instance, the spectral properties of radical anions and hydrogen adduct radicals are highly dependent on the substitution pattern. In flash photolysis studies, the radical anion of this compound exhibits an absorption maximum at 560 nm, which is slightly red-shifted compared to the 540 nm peak of the parent benzil's radical anion. ias.ac.in This contrasts sharply with the 2,2'-dichloro analog, whose radical anion absorbs at a significantly blue-shifted 460 nm. ias.ac.in This highlights that the electronic effects are transmitted differently depending on the substituent's location (ortho vs. para).

CompoundRadical Anion Absorption λmax (nm)Hydrogen Adduct Radical λmax (nm)Reference
Benzil540370 ias.ac.in
This compound 560370 ias.ac.in
2,2'-Dichlorobenzil (B181699)460355 ias.ac.in
4,4'-Dimethylbenzil (B181773)540370 ias.ac.in

Reactivity studies have also revealed interesting substituent effects. In certain thiazolium-mediated reactions, benzil and this compound were found to be completely unreactive, whereas other analogs with different substituents participated. oup.com This lack of reactivity was attributed to steric effects, suggesting that the carbonyl group adjacent to a phenyl ring is sterically deactivated in this specific catalytic system. oup.com Furthermore, this compound serves as a starting material for condensation reactions, for example, with N-(2-hydroxyethyl) hydroxylamine (B1172632) to produce novel nitrone compounds. uobaghdad.edu.iq

Comparative Mechanistic Studies Across Derivative Series

Mechanistic investigations across a series of benzil derivatives provide fundamental insights into how substituents alter reaction pathways and intermediates. The photochemistry of benzil and its derivatives, such as this compound, has been a subject of detailed study, revealing complex mechanisms involving multiple triplet states. ias.ac.in

Flash photolysis experiments have been instrumental in comparing the formation and behavior of transient species like triplets, hydrogen adduct radicals, and radical anions. For benzil and its derivatives, photochemical reactions can proceed from different conformeric triplet states (puckered and planar). ias.ac.in Comparative studies show that while the hydrogen adduct radicals of benzil, this compound, and 4,4'-dimethylbenzil all absorb at 370 nm, the 2,2'-dichloro derivative shows a blue shift to 355 nm. ias.ac.in This shift is attributed to steric hindrance from the ortho-chloro substituents, rather than purely electronic effects, as the para-chloro substitution in this compound causes no such shift. ias.ac.in

The efficiency of converting these triplet states into subsequent radical species is also influenced by the reaction medium and the hydrogen donor used. For example, triethylamine (B128534) has been shown to be more efficient at converting puckered triplets and less so for planar conformers. ias.ac.in

In the context of organometallic chemistry, mechanistic studies on catalysts derived from substituted benzils have also been performed. acs.org For instance, (tetraarylcyclopentadienone)iron carbonyl compounds, synthesized from benzils including this compound, are active in transfer hydrogenation reactions. Mechanistic work, including kinetic isotope effect experiments, has helped to identify catalyst resting states and turnover-limiting steps. These studies revealed that catalysts with more electron-rich cyclopentadienone ligands (derived from electron-donating substituted benzils) reacted faster than those with electron-withdrawing groups. acs.org This provides a clear example of how electronic effects originating from the substituted benzil precursor translate into the catalytic performance of the final complex.

Applications of 4,4 Dichlorobenzil in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block

4,4'-Dichlorobenzil (DCB) is a versatile organic compound that serves as a crucial intermediate and building block in the synthesis of a wide array of complex molecules. chemimpex.comsolubilityofthings.com Its robust structure and the reactivity of its diketone functional group make it a valuable precursor in various chemical transformations. chemimpex.com This allows for the efficient construction of diverse molecular frameworks, highlighting its importance in organic synthesis. chemimpex.comsolubilityofthings.com

Precursor in the Synthesis of Heterocyclic Compounds (e.g., Imidazoles, Thioimidazolidines, Triazines)

The diketone functionality of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and DCB provides a direct route to several important classes.

Imidazoles: Substituted imidazoles can be synthesized through the condensation of 1,2-dicarbonyl compounds like this compound with aldehydes and ammonium (B1175870) acetate. nih.gov This reaction, often referred to as the Radziszewski synthesis, is a powerful method for creating 2,4,5-trisubstituted imidazoles. rasayanjournal.co.inrsc.org The use of catalysts such as copper iodide can facilitate this multicomponent reaction, leading to high yields and short reaction times. rsc.org

Thioimidazolidines: this compound reacts with thiourea (B124793) in a condensation reaction, followed by a benzylic acid rearrangement, to form diphenyl thiohydantoin derivatives, a class of thioimidazolidines. aip.orgaip.org Research has shown that the presence of electron-withdrawing groups, such as the chlorine atoms in DCB, accelerates the reaction rate compared to unsubstituted benzil (B1666583). aip.orgaip.org This one-step synthesis is efficient and produces good yields under simple reaction conditions. aip.org

Triazines: 1,2,4-Triazines can be prepared through the cyclocondensation of 1,2-dicarbonyl compounds with amidrazones. mdpi.com Specifically, this compound can be condensed with semicarbazide (B1199961) hydrochloride to form a 3-hydroxy-1,2,4-triazine intermediate, which can then be converted to the corresponding 3-chloro-1,2,4-triazine. This method is adaptable for creating various substituted triazines.

Heterocyclic CompoundSynthetic MethodKey Reagents
ImidazolesRadziszewski SynthesisAldehydes, Ammonium Acetate
ThioimidazolidinesCondensation/RearrangementThiourea
TriazinesCyclocondensationAmidrazones (e.g., Semicarbazide)

Utilization in the Construction of Complex Organic Architectures (e.g., Cyclopentadienones)

The reactivity of this compound extends to the formation of complex carbocyclic structures. A notable example is its use in the synthesis of substituted cyclopentadienones.

Cyclopentadienones: These compounds are synthesized via a double aldol (B89426) condensation. wikipedia.org Specifically, this compound can be coupled with 1,3-diphenylacetone (B89425) in the presence of a base to form 3,4-bis(4-chlorophenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one. acs.org This reaction proceeds with high efficiency, yielding the dark purple crystalline product. acs.org Substituted cyclopentadienones are valuable as ligands in organometallic chemistry and as precursors to other complex molecules like graphenes. wikipedia.orgwikipedia.org

Contributions to Advanced Materials Science and Polymer Chemistry

The unique electronic and photochemical properties of this compound have led to its exploration in the field of materials science, particularly in the development of advanced polymers and functional materials. chemimpex.com

Research on Photoinitiator Functionality in UV-Curable Systems

Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate polymerization. sigmaaldrich.com this compound has been identified as a photoinitiator for UV-curable systems. chemimpex.comgoogleapis.comgoogleapis.com UV-curable coatings and inks offer significant advantages, including rapid curing times and the absence of volatile organic compounds. The inclusion of this compound in these formulations allows for the rapid and efficient manufacturing of durable and high-performance coatings. chemimpex.com Its ability to absorb UV light and initiate polymerization makes it a valuable component in this technology.

Development of Advanced Material Formulations

The stability and reactivity of this compound make it a suitable candidate for developing advanced material formulations. chemimpex.com It is employed in the production of polymers, contributing to materials with specific, tailored properties for various industrial applications. chemimpex.com Its role as a building block allows for the incorporation of its dichlorophenyl moieties into larger polymer backbones, influencing properties such as thermal stability and chemical resistance. chemimpex.com

Application AreaFunction of this compound
UV-Curable CoatingsPhotoinitiator
Polymer ProductionMonomer/Building Block

Integration in the Synthesis of Graphene Nanoribbons

Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit unique electronic properties, making them promising for next-generation electronic devices. The synthesis of structurally well-defined GNRs often relies on bottom-up approaches using molecular precursors. While direct evidence of this compound's use in GNR synthesis is not explicitly detailed in the provided search results, the synthesis of tetraphenylcyclopentadienone (B147504) derivatives from benzils is a known pathway to creating precursors for graphene-like molecules. wikipedia.org Given that this compound is a precursor to a substituted tetraphenylcyclopentadienone, it serves as an indirect but crucial building block in the broader synthetic strategies aimed at producing complex polycyclic aromatic hydrocarbons and, by extension, potentially GNRs. wikipedia.orgacs.org

Research in the Production of Dyes and Pigments

This compound serves as a versatile and valuable intermediate compound in the synthesis of various dyes and pigments. chemimpex.com Its robust structure, characterized by a central 1,2-dione (α-diketone) functional group and two para-chlorinated phenyl rings, makes it a strategic building block for creating complex, conjugated molecular architectures that are essential for imparting color. chemimpex.com The reactivity of the diketone allows it to undergo a variety of chemical transformations, particularly condensation reactions, to form larger chromophoric systems, while the chlorine substituents can enhance the stability and modify the hue of the final colorant. chemimpex.com

Research into the application of this compound has explored its potential as a precursor for several major classes of colorants, including high-performance pigments and heterocyclic dyes. Its utility lies in its ability to form the core structure of or be chemically modified into key intermediates for these syntheses.

Detailed Research Findings

Precursor for Heterocyclic Dyes: The 1,2-dicarbonyl moiety of this compound is highly reactive toward binucleophilic reagents, making it an ideal starting material for the synthesis of various heterocyclic compounds which can function as dyes. A primary example is the condensation reaction with aromatic diamines. For instance, the reaction of a benzil derivative with an o-phenylenediamine (B120857) readily yields a quinoxaline (B1680401) ring system. Quinoxalines are known chromophores, and by using substituted diamines, a library of dyes with varying colors and properties can be produced. The synthesis of heterocyclic dyes is a significant area of research, as these dyes can offer high tinctorial strength and good fastness properties. atbuftejoste.com.ngresearchgate.net

Potential in Azo Dye Synthesis: Azo dyes are the largest and most versatile class of synthetic organic dyes, characterized by the presence of one or more azo groups (-N=N-). cuhk.edu.hkajol.info These dyes are produced via a two-step process involving diazotization followed by a coupling reaction. unb.ca For this compound to be utilized in this context, it would first need to be chemically converted into a suitable diamine derivative. This derivative could then be subjected to tetrazotization (diazotization of both amino groups) and coupled with aromatic compounds to produce disazo dyes. This approach is similar to the use of other aromatic diamines, such as 4,4'-diaminobenzanilide, which have been researched as substitutes for traditional intermediates to create direct dyes with good application properties. tubitak.gov.tr

The following table summarizes the research applications of this compound in the synthesis of colorants.

Table 1: Applications of this compound in Dye & Pigment Synthesis

Dye/Pigment Class Relevant Structural Feature General Synthesis Principle Typical Properties of Resulting Colorant Class
Heterocyclic Dyes 1,2-Diketone group Condensation with binucleophiles (e.g., o-diamines) to form heterocyclic rings like quinoxalines. atbuftejoste.com.ngchim.it Bright, deep shades with good tinctorial strength and fastness. atbuftejoste.com.ng
High-Performance Pigments (HPPs) Dichlorinated phenyl rings Serves as a building block for polycyclic structures, potentially for benzimidazolone or similar pigment classes. inkworldmagazine.com Excellent resistance to light, weather, heat, and chemicals. inkworldmagazine.comalzchem.com

| Azo Dyes | Entire molecule (after conversion) | Chemical modification to a diamine, followed by diazotization and coupling with aromatic compounds. unb.catubitak.gov.tr | Wide range of colors (yellow, red, orange, etc.) with versatile application properties. cuhk.edu.hk |

Future Research Directions and Emerging Paradigms for 4,4 Dichlorobenzil

Integration of Machine Learning and Artificial Intelligence for Accelerated Discovery

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the discovery and optimization of chemical syntheses. nd.edu For compounds like 4,4'-Dichlorobenzil, ML algorithms can be trained on existing reaction data to predict optimal reaction conditions, suggest novel synthetic pathways, and even forecast the properties of new derivatives. beilstein-journals.org By analyzing vast datasets, these computational tools can identify patterns and relationships that may not be apparent to human researchers, thereby accelerating the development of new applications and more efficient manufacturing processes. nih.gov

Development of More Sustainable Synthetic Pathways and Process Optimization

There is a growing emphasis on developing "green" and sustainable chemical processes. purkh.com Future research on this compound will likely focus on creating synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. longdom.org This includes the use of environmentally benign solvents and catalysts, and the optimization of reaction conditions to improve atom economy. escholarship.orgnih.gov Such advancements will not only reduce the environmental footprint of producing this compound but also align with the broader goals of sustainable chemistry.

Exploration of Novel Reactivity and Uncharted Application Areas

While this compound is already used in several fields, its full potential may not yet be realized. Future research will likely explore new types of reactions it can undergo and investigate its utility in novel applications. This could include its use in the development of advanced materials with unique electronic or optical properties, or as a scaffold for the synthesis of new classes of biologically active molecules. The exploration of its reactivity with different reagents and under various conditions could unveil new synthetic possibilities and expand its role in both academic and industrial research.

Q & A

Q. What are the standard synthetic routes for 4,4'-Dichlorobenzil, and how are reaction yields optimized?

  • Methodological Answer : this compound is synthesized via condensation of aromatic aldehydes (e.g., 4-chlorobenzaldehyde) with aniline derivatives in solvent-free conditions at room temperature, achieving yields of ~60% . Optimization involves stoichiometric control (equimolar reactants), reaction time adjustments (15 minutes to hours), and post-synthesis purification via recrystallization. Spectral validation (e.g., IR: 1661 cm⁻¹ for carbonyl; NMR: δ 7.85 ppm for aromatic protons) ensures product integrity .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?

  • Methodological Answer : Structural confirmation relies on FTIR (carbonyl stretch at 1661 cm⁻¹) and NMR (¹H: doublets at δ 7.43–7.85 ppm; ¹³C: δ 192.4 ppm for ketone carbons) . Discrepancies in melting points (e.g., observed 197–198°C vs. literature 201°C) require purity checks via HPLC or TLC. Recrystallization in polar solvents (e.g., DMF) improves crystallinity .

Advanced Research Questions

Q. How can reaction conditions be tailored to improve the yield of this compound derivatives in heterocyclic synthesis?

  • Methodological Answer : For quinoxaline derivatives (e.g., pyrido[2,3-f]quinoxaline), cyclocondensation with this compound requires precise stoichiometry (1:1 ratio of diamine and dichlorobenzil) and microwave-assisted heating to reduce side reactions. Yields increase to >70% with catalytic acid (e.g., HCl) and inert atmospheres to prevent oxidation .

Q. What strategies address contradictions in bioactivity data for this compound-derived compounds?

  • Methodological Answer : Bioactivity variability (e.g., antibacterial efficacy) may stem from impurities or stereochemical differences. Redesign experiments using enantiomerically pure intermediates and validate via chiral HPLC. Compare MIC (Minimum Inhibitory Concentration) values across bacterial strains to isolate structure-activity relationships .

Q. How do solvent polarity and temperature gradients influence the crystallization dynamics of this compound?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility at elevated temperatures (80–100°C), while gradual cooling (2°C/min) promotes large crystal formation. Monitor via X-ray diffraction to correlate lattice parameters (e.g., monoclinic vs. triclinic systems) with solvent polarity .

Q. What computational methods predict the electronic properties of this compound for photophysical applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model HOMO-LUMO gaps (~4.2 eV) and charge distribution. Validate experimentally via UV-Vis spectroscopy (λmax ~280 nm) and cyclic voltammetry to assess redox potentials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.